![molecular formula C44H79NO5 B1665158 阿拉姆醇 CAS No. 246529-22-6](/img/structure/B1665158.png)
阿拉姆醇
概述
描述
Aramchol, also known as arachidyl amido cholanoic acid, is an investigational drug developed by Galmed Pharmaceuticals. It is a conjugate of cholic acid and arachidic acid, belonging to the class of synthetic fatty-acid/bile-acid conjugates. Aramchol is being explored as a potential treatment for nonalcoholic steatohepatitis (NASH), a more advanced form of non-alcoholic fatty liver disease .
科学研究应用
Phase 2b ARREST Trial
The ARREST trial (NCT02279524) was a randomized, double-blind, placebo-controlled study assessing the efficacy of Aramchol in patients with NASH. Key findings include:
- Participants : 247 patients were randomized to receive either 400 mg or 600 mg of Aramchol or a placebo.
- Primary Endpoint : The study aimed to evaluate the reduction in hepatic triglycerides after 52 weeks. Although the primary endpoint was not met with statistical significance (p=0.066), notable trends were observed:
- 16.7% of patients receiving Aramchol 600 mg achieved NASH resolution without worsening fibrosis compared to 5% in the placebo group (odds ratio [OR] = 4.74).
- Fibrosis improvement was noted in 29.5% of the Aramchol group versus 17.5% in placebo (OR = 1.88).
- Safety Profile : The treatment was well tolerated with low rates of adverse events (AEs) leading to discontinuation (<5%) .
ARMOR Study
The ARMOR study further explored Aramchol's efficacy at varying doses:
- In an open-label cohort, 60% of patients treated with 300 mg BID showed fibrosis improvement by at least one stage after extended treatment durations.
- Significant reductions were recorded in biomarkers such as ALT and AST over 24 and 48 weeks .
- The study utilized advanced digital pathology techniques to assess fibrosis improvement, revealing that 39% showed improvement according to NASH CRN criteria after long-term treatment .
Comparative Efficacy
A summary table comparing key findings from various studies on Aramchol is presented below:
Study | Dose | Key Findings | Fibrosis Improvement (%) | NASH Resolution (%) |
---|---|---|---|---|
ARREST | 600 mg daily | No significant reduction in liver triglycerides | 29.5 | 16.7 |
ARMOR | 300 mg BID | Significant reductions in ALT/AST; high patient response | 60 | Not specified |
Open-label ARMOR | 300 mg BID | Improvement across all biopsy methodologies | Up to 61 | 26.5 |
生化分析
Biochemical Properties
Aramchol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of Aramchol is with the enzyme stearoyl coenzyme A desaturase 1 (SCD1). Aramchol inhibits the activity of SCD1 in the liver, leading to decreased synthesis of fatty acids and a reduction in storage triglycerides and other esters of fatty acids . This inhibition results in reduced liver fat, including triglycerides and free fatty acids, and an improvement in insulin resistance . Additionally, Aramchol activates the ATP-binding cassette transporter A1 (ABCA1), which is involved in cholesterol efflux and reverse cholesterol transport .
Cellular Effects
Aramchol exerts various effects on different types of cells and cellular processes. In hepatocytes, Aramchol reduces liver fat by downregulating the fatty acid synthetic enzyme SCD1 . This reduction in liver fat leads to decreased inflammation and fibrosis in the liver . Aramchol also influences cell signaling pathways, such as the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a role in lipid metabolism and inflammation . Furthermore, Aramchol has been shown to improve insulin sensitivity and glucose metabolism in liver cells .
Molecular Mechanism
The molecular mechanism of Aramchol involves several key interactions and processes. Aramchol inhibits the activity of SCD1 by binding to the enzyme and reducing its activity . This inhibition leads to decreased synthesis of monounsaturated fatty acids, which are essential for the formation of triglycerides and other lipid molecules . Additionally, Aramchol activates the ABCA1 transporter, promoting cholesterol efflux and reducing cholesterol accumulation in cells . Aramchol also modulates the expression of genes involved in lipid metabolism and inflammation, contributing to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aramchol have been observed to change over time. Studies have shown that Aramchol treatment leads to a significant reduction in liver fat content and fibrosis over a period of several weeks . The stability and degradation of Aramchol have been evaluated, and it has been found to be stable under physiological conditions . Long-term studies have demonstrated that Aramchol maintains its therapeutic effects on liver function and metabolic parameters over extended periods .
Dosage Effects in Animal Models
The effects of Aramchol vary with different dosages in animal models. Studies have shown that higher doses of Aramchol result in greater reductions in liver fat content and fibrosis . At very high doses, Aramchol may cause adverse effects, such as gastrointestinal disturbances and liver toxicity . It is important to determine the optimal dosage of Aramchol to achieve maximum therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Aramchol is involved in several metabolic pathways, including lipid metabolism and cholesterol transport. By inhibiting SCD1, Aramchol reduces the synthesis of monounsaturated fatty acids, which are key components of triglycerides and other lipid molecules . Aramchol also activates the ABCA1 transporter, promoting cholesterol efflux and reverse cholesterol transport . These effects contribute to the overall reduction in liver fat content and improvement in metabolic parameters .
Transport and Distribution
Aramchol is transported and distributed within cells and tissues through various mechanisms. It is taken up by hepatocytes and other liver cells, where it exerts its therapeutic effects . Aramchol interacts with transporters and binding proteins, such as ABCA1, to facilitate its distribution within cells . The localization and accumulation of Aramchol in liver cells are essential for its therapeutic action .
Subcellular Localization
The subcellular localization of Aramchol is primarily within the liver cells, particularly in the endoplasmic reticulum and lipid droplets . Aramchol’s activity and function are influenced by its localization within these cellular compartments . The targeting signals and post-translational modifications of Aramchol direct it to specific organelles, where it can effectively inhibit SCD1 and promote cholesterol efflux .
准备方法
合成路线和反应条件
阿拉姆醇的合成涉及 3β-氨基-7α,12α-二羟基-5β-胆烷-24-酮甲酯与花生酸酰氯的反应,然后用甲醇中的氢氧化钠水解 . 该反应可以在甲醇溶剂中使用酯化试剂如甲磺酸、对甲苯磺酸、乙酰氯、硫酸或亚硫酰氯进行 .
工业生产方法
阿拉姆醇的工业生产方法没有得到广泛的记录,但上述合成路线为扩大生产过程奠定了基础。 使用未经保护的胆酸以及使用甲磺酰氯/甲苯磺酰氯/三氟甲磺酰氯进行酰化是制备的关键步骤 .
化学反应分析
反应类型
阿拉姆醇会发生各种化学反应,包括:
氧化: 阿拉姆醇可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可用于修饰分子中的官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如氢化锂铝,以及取代试剂如卤代烷。这些反应的条件根据所需的反应结果和所针对的特定官能团而异。
形成的主要产物
这些反应形成的主要产物包括阿拉姆醇的各种具有修饰官能团的衍生物,这些衍生物可用于进一步的研究和开发。
相似化合物的比较
类似化合物
阿拉姆醇的独特性
阿拉姆醇因其双重作用机制而独一无二,它同时针对脂肪酸合成和胆固醇外排。这种双重方法允许在减少肝脂肪和改善代谢参数方面产生协同效应。 此外,阿拉姆醇的安全性及其在临床试验中展示的有效性使其与其他 SCD1 抑制剂有所区别 .
生物活性
Aramchol is a synthetic fatty acid-bile acid conjugate currently under investigation for its therapeutic potential in treating non-alcoholic steatohepatitis (NASH) and related liver diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and findings from clinical studies and preclinical models.
Aramchol primarily exerts its effects through the inhibition of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in fatty acid metabolism. By downregulating SCD1, Aramchol influences lipid metabolism, reduces liver fat accumulation, and modulates fibrogenesis in hepatic stellate cells (HSCs).
Key Mechanisms:
- Inhibition of SCD1: Aramchol reduces the expression of SCD1 in both human HSCs and primary human hepatocytes, leading to decreased lipogenesis and increased fatty acid oxidation .
- Induction of PPARγ: The compound promotes the expression of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a protective role against liver fibrosis .
- Reduction of Fibrogenic Markers: In studies, Aramchol significantly decreased the mRNA levels of collagen 1 (COL1A1) and alpha-smooth muscle actin (ACTA2), indicating its antifibrotic potential .
Clinical Studies
Several clinical trials have evaluated the efficacy and safety of Aramchol in patients with NASH.
Phase 2 Trials
- Study Design: A 12-week phase 2a trial assessed the effects of Aramchol at doses of 300 mg and 600 mg daily compared to placebo.
- Results:
- The 600 mg dose led to a significant reduction in liver fat content as measured by magnetic resonance spectroscopy (MRS).
- NASH resolution without worsening fibrosis was achieved in 16.7% of patients receiving Aramchol versus 5% in the placebo group, with an odds ratio (OR) of 4.74 .
- Improvement in fibrosis by at least one stage was observed in 29.5% of the treatment group compared to 17.5% in placebo .
Phase 2b Trial
- Study Population: This trial included 247 patients randomized to receive either Aramchol at doses of 400 mg or 600 mg or a placebo.
- Outcomes:
Preclinical Models
Aramchol has shown promising results in various animal models mimicking NASH:
- Mouse Models: In mice fed a methionine-choline-deficient diet, Aramchol improved steatohepatitis and fibrosis by enhancing glutathione levels and maintaining cellular redox homeostasis. This suggests that it may mitigate oxidative stress associated with liver injury .
- Impact on Lipid Metabolism: Studies demonstrated that SCD1 inhibition led to reduced lipid synthesis and increased insulin sensitivity, which are crucial for managing metabolic disorders like NASH .
Summary of Findings
The following table summarizes key findings from clinical trials and preclinical studies regarding the biological activity of Aramchol:
Study Type | Dose (mg) | Key Findings |
---|---|---|
Phase 2a Trial | 300 | Significant reduction in liver fat; NASH resolution in 16.7% vs. placebo (5%) |
Phase 2a Trial | 600 | Improved fibrosis; ALT decrease of -29.1 IU/L; safety profile favorable |
Phase 2b Trial | 400/600 | Reduction in hepatic triglycerides; significant changes in liver histology |
Preclinical Study | N/A | Inhibition of SCD1 leads to reduced lipogenesis; enhanced antioxidant capacity |
属性
IUPAC Name |
(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50)/t32-,33+,34+,35-,36+,37+,38-,39+,42+,43+,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKXZIQNFMOPBS-OOMQYRRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H79NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179395 | |
Record name | Aramchol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246529-22-6 | |
Record name | (3β,5β,7α,12α)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]cholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=246529-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aramchol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246529226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aramchol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11860 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aramchol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICOMIDOCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE1Q24M65Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of arachidyl amido cholanoic acid (Aramchol)?
A: Aramchol primarily targets stearoyl-CoA desaturase 1 (SCD1) in the liver. [, , , ] SCD1 is a key enzyme involved in the biosynthesis of triglycerides, and its downregulation can lead to reduced liver fat accumulation. [, ]
Q2: How does Aramchol's interaction with SCD1 impact liver metabolism?
A: Aramchol acts as a potent downregulator of SCD1 protein expression. [, ] This downregulation leads to a decrease in triglyceride synthesis and enhances fatty acid β-oxidation, ultimately reducing liver fat content. []
Q3: Beyond SCD1, what other pathways are modulated by Aramchol?
A: Aramchol has been shown to activate AMPK and inhibit mTORC1, two key regulators of cellular metabolism. [] This modulation further contributes to its effects on fatty acid oxidation, oxidative phosphorylation, and glucose homeostasis. [] Additionally, Aramchol increases the flux through the transsulfuration pathway, leading to a rise in glutathione, a crucial cellular antioxidant. []
Q4: What is the role of ABCA1 in Aramchol's mechanism of action?
A: Research suggests that Aramchol enhances cholesterol efflux from cells through an ABCA1-dependent, but apoA-I-independent pathway. [, ] This suggests a potential role for Aramchol in reverse cholesterol transport, a process crucial for removing excess cholesterol from the body. []
Q5: What is the molecular formula and weight of Aramchol?
A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Aramchol. Further investigation into chemical databases or manufacturer information would be required to obtain this information.
Q6: Is there any spectroscopic data available for Aramchol?
A6: The provided research papers do not present detailed spectroscopic data (e.g., NMR, IR) for Aramchol. To obtain this information, a search in specialized chemical databases or direct contact with the manufacturer might be necessary.
Q7: Has the stability of Aramchol been investigated under various conditions?
A7: While the provided research mentions Aramchol's administration in animal models and clinical trials, specific details regarding its stability under various conditions (temperature, pH, etc.) are not provided. Further research into formulation strategies and stability studies would be beneficial for understanding the compound's long-term storage and delivery.
Q8: Does Aramchol exhibit any catalytic properties?
A: Based on the provided research, Aramchol does not appear to possess catalytic properties. It primarily acts as a modulator of enzymatic activity (SCD1, AMPK) and influences metabolic pathways. [, , ]
Q9: Have any computational studies been conducted on Aramchol?
A9: The provided research does not mention any specific computational chemistry studies, such as molecular docking, simulations, or QSAR modeling, conducted on Aramchol. Exploring computational approaches could provide valuable insights into its binding interactions, pharmacokinetic properties, and potential for structural optimization.
Q10: How do structural modifications of Aramchol affect its activity?
A10: The provided research papers do not delve into detailed structure-activity relationship studies of Aramchol and its analogues. Investigating the impact of structural modifications on activity, potency, and selectivity towards SCD1 and other targets would be valuable for future drug development efforts.
Q11: What formulation strategies have been explored to enhance Aramchol's stability, solubility, or bioavailability?
A11: Specific details about Aramchol's formulation and strategies employed to improve its stability, solubility, and bioavailability are not included in the provided research. Further investigation into different formulation approaches, such as nanoparticle encapsulation or prodrug design, could potentially enhance its therapeutic potential.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Aramchol?
A12: While the provided research mentions Aramchol's administration in various models, comprehensive pharmacokinetic data on its absorption, distribution, metabolism, and excretion (ADME) profile are not discussed in detail. Conducting thorough ADME studies is crucial for understanding the compound's behavior in vivo and optimizing its dosing regimen for therapeutic efficacy.
Q13: How does the dosage of Aramchol affect its efficacy in preclinical models?
A: Research indicates a potential dose-dependent effect of Aramchol on liver parameters. For instance, in a mouse model of non-alcoholic steatohepatitis (NASH), Aramchol at a dose of 5 mg/kg/day showed a more pronounced improvement in steatohepatitis and fibrosis compared to a lower dose of 1 mg/kg/day. [] This suggests that optimizing the dose is crucial for maximizing its therapeutic benefits.
Q14: What in vitro models have been used to study Aramchol's effects?
A: Aramchol's effects have been investigated using isolated primary mouse hepatocytes. [] These studies helped elucidate its impact on AMPK and mTORC1 signaling pathways, leading to changes in fatty acid metabolism and oxidative phosphorylation. [] Further exploration using other relevant in vitro models, such as hepatic stellate cells or macrophages, could provide a more comprehensive understanding of its therapeutic potential.
Q15: Which animal models have been employed to evaluate Aramchol's efficacy in NAFLD/NASH?
A: Two main animal models have been used to evaluate Aramchol's effects: the methionine- and choline-deficient (MCD) diet model [, ] and the thioacetamide (TAA)-induced liver fibrosis model. [] These models mimic key aspects of NAFLD/NASH and fibrosis, respectively, allowing researchers to assess the compound's therapeutic potential.
Q16: What were the key findings from the clinical trial investigating Aramchol in NAFLD patients?
A: A phase 2b clinical trial demonstrated that Aramchol effectively reduced liver fat content in patients with NAFLD. [, , ] A significant reduction in liver fat was observed in the group receiving 300 mg/day of Aramchol compared to the placebo group. [] Additionally, the study suggested a potential dose-response relationship, as a lower dose (100 mg/day) showed a non-significant reduction in liver fat. []
Q17: Are there any known mechanisms of resistance to Aramchol?
A17: The provided research papers do not mention any specific mechanisms of resistance to Aramchol. Further investigation into the development of potential resistance mechanisms, particularly after long-term treatment, is crucial for understanding the drug's limitations and potential long-term efficacy.
Q18: Have any specific biomarkers been identified to predict the efficacy of Aramchol or monitor treatment response?
A: Although the provided research papers do not highlight specific biomarkers for predicting Aramchol's efficacy, they emphasize the need for non-invasive biomarkers to monitor treatment response and identify potential adverse effects. [] Further research focusing on identifying such biomarkers, potentially related to SCD1 activity, lipid metabolism, or inflammatory pathways, would be valuable for personalized treatment approaches.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。